

A Cross-Study Comparison of Branaplam Clinical Trial Outcomes

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical trial outcomes for branaplam in Spinal Muscular Atrophy (SMA) and Huntington's Disease (HD). The information is compiled from publicly available clinical trial data and research publications to support further investigation and development in the field of neurodegenerative and rare genetic diseases.

Introduction to Branaplam

Branaplam (formerly LMI070) is an orally available, small molecule splicing modulator.[1] Initially developed by Novartis for the treatment of Spinal Muscular Atrophy (SMA), its mechanism of action was later discovered to also have potential therapeutic effects for Huntington's Disease (HD).[2][3] However, the clinical development of branaplam for both indications has been discontinued.[3][4][5] This guide summarizes the key findings from its clinical trials to inform the scientific community.

Mechanism of Action

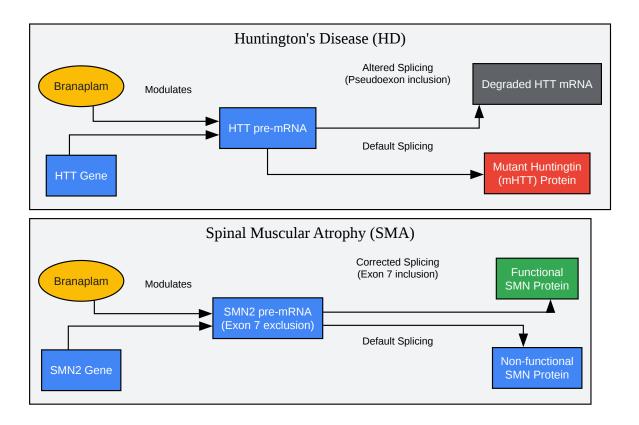
Branaplam functions as a splicing modulator, but its therapeutic target and desired outcome differ between SMA and HD.

 In Spinal Muscular Atrophy (SMA): SMA is caused by insufficient levels of the Survival Motor Neuron (SMN) protein due to mutations in the SMN1 gene.[1] A backup gene, SMN2, produces only a small amount of functional SMN protein due to the exclusion of exon 7



during pre-mRNA splicing.[1] Branaplam was designed to correct the splicing of SMN2 pre-mRNA, promoting the inclusion of exon 7 and thereby increasing the production of full-length, functional SMN protein.[3][6] This mechanism is similar to the approved SMA treatment, risdiplam.[1]

• In Huntington's Disease (HD): HD is a neurodegenerative disorder caused by a CAG repeat expansion in the huntingtin (HTT) gene, leading to the production of a toxic mutant huntingtin protein (mHTT).[7] It was discovered that branaplam can lower the levels of the huntingtin protein by promoting the inclusion of a pseudoexon in the HTT pre-mRNA.[8] This altered transcript is then targeted for degradation, reducing the production of the huntingtin protein.



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Caption: Branaplam's dual mechanism of action in SMA and HD.



Clinical Trial Programs: An Overview

Branaplam was evaluated in separate clinical trial programs for SMA and HD. The following sections detail the trial designs and outcomes for each indication.

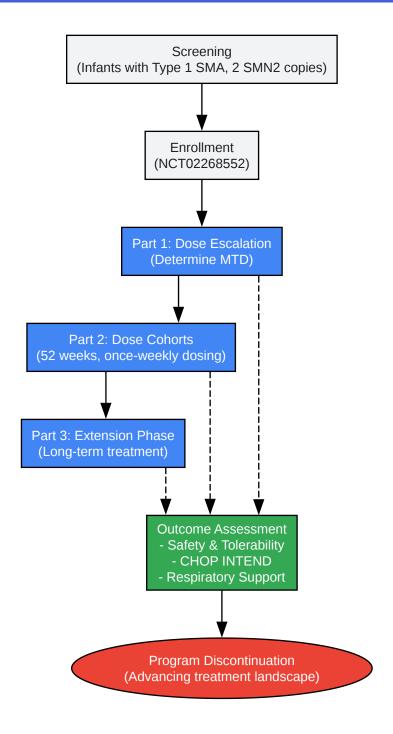
Branaplam for Spinal Muscular Atrophy (SMA)

The primary clinical trial for branaplam in SMA was an open-label, Phase 1/2 study (NCT02268552) in infants with Type 1 SMA.[9]

Experimental Protocol: NCT02268552

- Study Design: This was a multi-part, open-label, first-in-human, proof-of-concept study.[9]
 - Part 1: A dose-escalation phase to determine the maximum tolerated dose (MTD).
 - Part 2: Enrollment of new patients into two dose cohorts with once-weekly dosing for 52 weeks.[9]
 - Part 3: An extension phase for long-term treatment.[9]
- Patient Population: Infants aged 28 to 182 days with a clinical diagnosis of Type 1 SMA, genetically confirmed with two copies of the SMN2 gene.[9]
- Intervention: Oral administration of branaplam once weekly.[9]
- Primary Outcome Measures: The primary outcome was to evaluate the safety and tolerability
 of branaplam, including the number of participants with dose-limiting toxicities.[9]
- Secondary Outcome Measures: Efficacy was assessed using motor function scales, including the Children's Hospital of Philadelphia Infant Test of Neuromuscular Disorders (CHOP INTEND).[9] Respiratory support status was also evaluated.[9]





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Caption: Workflow of the branaplam SMA clinical trial (NCT02268552).

Clinical Trial Outcomes: SMA

The development of branaplam for SMA was discontinued in July 2021.[5] This decision was not based on safety or efficacy concerns but rather on the rapid advancements in the SMA



treatment landscape, which made it challenging to conduct a registration-enabling trial for what would no longer be a highly differentiated therapy.[5]

Outcome Measure	Result	Citation
Safety	Adverse events were reported as mostly mild, reversible, and manageable.	[1]
Efficacy (CHOP INTEND)	In an analysis of eight patients, a median improvement of 4.5 points was observed after 86 days.	[6]
Five patients treated for over 127 days had a median improvement of 7.0 points.	[6]	

Comparison with Other SMA Therapies

Therapy	Mechanism of Action	Administration	Clinical Status
Branaplam	SMN2 Splicing Modulator	Oral, once-weekly	Development Discontinued
Risdiplam (Evrysdi®)	SMN2 Splicing Modulator	Oral, daily	Approved
Nusinersen (Spinraza®)	Antisense Oligonucleotide (SMN2 Splicing)	Intrathecal Injection	Approved
Onasemnogene Abeparvovec (Zolgensma®)	Gene Therapy (SMN1 replacement)	Intravenous Infusion	Approved

Branaplam for Huntington's Disease (HD)







Following the discovery of its effect on huntingtin protein levels, branaplam entered a Phase 2b clinical trial, VIBRANT-HD (NCT05111249), for adults with early manifest HD.[2][10]

Experimental Protocol: VIBRANT-HD (NCT05111249)

- Study Design: A randomized, double-blind, placebo-controlled, dose-ranging study with a planned open-label extension.[10]
- Patient Population: Up to 75 adult patients with early manifest Huntington's Disease.[7]
- Intervention: Oral administration of branaplam or placebo once weekly.[7][10] The study intended to evaluate several dose cohorts.[10]
- Primary Objective: To determine the optimal dose of branaplam required to lower mutant huntingtin protein (mHTT) levels in the cerebrospinal fluid (CSF).[10]
- Key Assessments: Safety, tolerability, pharmacokinetics, and pharmacodynamics (mHTT levels).[10] Brain volume changes were also measured via MRI.[10]

Clinical Trial Outcomes: HD

In August 2022, dosing in the VIBRANT-HD trial was temporarily suspended based on a recommendation from an independent Data Monitoring Committee.[11] By December 2022, Novartis announced the permanent discontinuation of the branaplam development program for HD due to safety concerns.[4]



Outcome Measure	Result	Citation
Efficacy (mHTT Lowering)	The trial was designed to measure mHTT reduction, but specific data is not available as the study was terminated early.	[10]
Safety	The trial was halted due to findings suggestive of potential peripheral neuropathy in some participants.	[4][11]
Increased levels of neurofilament light chain (NfL), a marker of nerve cell injury, were also observed in some participants.	[4]	

Comparison with Other Investigational HD Therapies

While there are no approved disease-modifying therapies for HD, branaplam represented a significant approach as an oral small molecule for huntingtin-lowering.

Therapy Approach	Example(s)	Administration	Clinical Status
Splicing Modulator (Oral)	Branaplam	Oral	Development Discontinued
Antisense Oligonucleotide	Tominersen, WVE-003	Intrathecal	Investigational
Gene Therapy (AAV)	AMT-130	Intracranial Injection	Investigational
Small Molecule	PTC518	Oral	Investigational

Summary and Conclusion

The clinical development of branaplam provides valuable insights for the development of splicing modulators and therapies for neurodegenerative diseases.



- For SMA, branaplam demonstrated a relevant mechanism of action and early signs of efficacy. Its discontinuation was a strategic decision based on a rapidly evolving therapeutic landscape, highlighting the high bar for new entrants in this field.[5]
- For HD, branaplam represented a promising oral, huntingtin-lowering therapy. However, its
 discontinuation due to safety concerns, specifically peripheral neuropathy, underscores the
 challenges of off-target effects and long-term safety for therapies targeting fundamental
 cellular processes like splicing.[4]

The data from the branaplam clinical trials, though not leading to an approved therapy, contributes significantly to the collective knowledge base. It informs the design of future trials for similar molecules and emphasizes the critical need for rigorous safety monitoring, particularly for therapies with broad biological effects.

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